5-O-Methylvisamminol natural sources and isolation
5-O-Methylvisamminol natural sources and isolation
An In-Depth Technical Guide to the Natural Sources and Isolation of 5-O-Methylvisamminol
Introduction
5-O-Methylvisamminol is a naturally occurring pyranocoumarin, a class of organic compounds characterized by a chromone skeleton. This molecule and its derivatives have garnered significant interest within the scientific community for their potential therapeutic applications. The primary bioactive form found in nature is often its glycoside, 4'-O-β-D-glucosyl-5-O-methylvisamminol, also known as 5-O-Methylvisammioside[1][2][3]. This glycoside demonstrates a range of pharmacological activities, including analgesic, antipyretic, anti-inflammatory, and neuroprotective effects, making it a valuable target for drug discovery and development[3][4].
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the principal botanical sources of 5-O-Methylvisamminol and its glycoside, and details the scientific principles and field-proven protocols for its efficient extraction, isolation, and purification. The methodologies described herein are grounded in established phytochemical research, emphasizing the causality behind experimental choices to ensure reproducibility and success.
Part 1: Natural Sources of 5-O-Methylvisamminol
The occurrence of 5-O-Methylvisamminol and its glycoside is concentrated in a select number of plant families, with one species, in particular, standing out as the principal source.
Primary Botanical Source: Saposhnikovia divaricata (Turcz.) Schischk.
The vast majority of research and commercial extraction focuses on the roots of Saposhnikovia divaricata.[3] This perennial herb, belonging to the Apiaceae family, is a cornerstone of Traditional Chinese Medicine (TCM), where it is known as "Fang Feng" (防風), which translates to "Guard Against Wind".[5]
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Botanical Synonyms: The plant is frequently referenced in literature under its obsolete name, Ledebouriella seseloides.[6][7]
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Plant Part Used: The roots are the primary repository for chromones, including 5-O-Methylvisammioside, and are the exclusive part used for commercial and laboratory isolation.[3]
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Significance: The historical use in TCM for treating conditions like headaches and body aches has prompted modern scientific investigation into its bioactive constituents, with 5-O-Methylvisammioside being identified as a key active compound.[3][5]
Secondary and Potential Sources
While S. divaricata is the most prominent source, related compounds and the broader chromone class are found in other genera, suggesting they may be potential, albeit less concentrated, sources.
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Cimicifuga (now Actaea) species: Plants in this genus are known to produce a variety of chromones.[8] While not always a primary source for this specific compound, their known phytochemical profiles make them candidates for screening.
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Ophryosporus axilliflorus Hieron: This plant from the Compositae family has been cited as an initial source for commercially available reference standards of 5-O-Methylvisammioside.[2]
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Ammi visnaga L.: Commonly known as Khella, this plant is a rich source of the structurally related furanochromones khellin and visnagin.[9][10] While it is not a documented source of 5-O-Methylvisamminol, the isolation techniques used for its constituents are highly relevant and adaptable.
Data Summary: Botanical Sources
| Plant Species | Common Name(s) | Family | Plant Part Used | Key Compound Form | Reference(s) |
| Saposhnikovia divaricata | Fang Feng, Siler | Apiaceae | Root | 5-O-Methylvisammioside | [2][3][7] |
| Ledebouriella seseloides | Fang Feng | Apiaceae | Root | 5-O-Methylvisamminol, 5-O-Methylvisammioside | [6] |
| Ophryosporus axilliflorus | N/A | Compositae | N/A | 5-O-Methylvisammioside | [2] |
| Cimicifuga spp. | Black Cohosh | Ranunculaceae | Rhizome, Root | General Chromones | [8][11] |
Part 2: Principles of Extraction and Isolation
The successful isolation of 5-O-Methylvisammioside from a complex botanical matrix is a multi-stage process. The strategy is predicated on the compound's physicochemical properties, primarily its polarity, which is significantly influenced by the attached glucose moiety. The general workflow involves solid-liquid extraction, extract fractionation, and fine purification via chromatography.
Logical Workflow Overview
The journey from dried plant root to a purified compound follows a logical progression of increasing specificity. Initially, a broad-spectrum extraction dissolves a wide range of metabolites. Subsequent steps systematically remove classes of impurities, enriching the fraction containing the target compound until it can be isolated in a pure form.
Caption: High-level logical workflow for isolating 5-O-Methylvisammioside.
Causality in Method Selection
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Starting Material: The process begins with dried, powdered roots of S. divaricata. Drying is critical to prevent enzymatic degradation of the target glycoside and to allow for efficient grinding, which increases the surface area for solvent penetration.
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Extraction Solvent Choice: 5-O-Methylvisammioside is a glycoside, making it significantly polar. Therefore, polar solvents are required for its efficient solubilization. A mixture of ethanol and water (e.g., 75% ethanol) is often optimal.[3] The water component effectively swells the plant cellulose, while the ethanol disrupts cell membranes and dissolves the target compound, creating a highly effective extraction medium.
-
Extraction Technique Rationale:
-
Maceration: This simple soaking method is viable but slow and may not be exhaustive.[12]
-
Ultrasonic-Assisted Extraction (UAE): This is a superior method for this application. UAE employs high-frequency sound waves to induce acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles create intense localized pressure and temperature gradients, disrupting plant cell walls and enhancing solvent penetration. This leads to significantly shorter extraction times, higher yields, and reduced thermal degradation compared to methods like Soxhlet extraction.[3] The optimized conditions of 75% ethanol at 67°C for 48 minutes represent a balance between maximizing solubility and extraction efficiency while minimizing energy consumption and potential degradation.[3]
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Part 3: Detailed Experimental Protocols
The following protocols are self-validating systems, integrating established methodologies to provide a clear and reproducible path from raw material to purified compound.
Protocol 1: Ultrasonic-Assisted Extraction (UAE) from S. divaricata
This protocol is based on an optimized method for extracting chromones, including 5-O-Methylvisammioside.[3]
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Preparation: Weigh 100 g of dried S. divaricata root powder (sieved to 40-60 mesh). Place the powder into a 2 L Erlenmeyer flask.
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Solvent Addition: Add 1.5 L of 75% (v/v) ethanol in deionized water to the flask.
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Ultrasonication: Place the flask in an ultrasonic bath with temperature control. Set the temperature to 67°C and the sonication frequency to 40 kHz.
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Extraction: Sonicate for a total of 48 minutes. Ensure the flask is securely positioned in a zone of maximal cavitation.
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Filtration: Immediately after extraction, filter the mixture while still warm through a Buchner funnel fitted with Whatman No. 1 filter paper.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator at a bath temperature of 50°C to yield the crude extract.
-
Yield Calculation: Dry the crude extract in a vacuum oven to a constant weight and calculate the percentage yield relative to the initial dry plant material.
Protocol 2: Fractionation by Column Chromatography
This protocol provides a general method for the initial cleanup and enrichment of the target compound from the crude extract.[12]
-
Sample Preparation: Suspend 10 g of the crude extract from Protocol 1 in 100 mL of deionized water. Sonicate briefly to ensure a fine, homogenous suspension.
-
Column Packing: Prepare a column (e.g., 5 cm diameter x 50 cm length) with MCI gel CHP20P resin, thoroughly equilibrated with deionized water.
-
Loading: Carefully load the aqueous suspension onto the top of the column.
-
Step-Gradient Elution: Elute the column sequentially with the following mobile phases:
-
2 column volumes of 100% deionized water (to remove highly polar impurities like sugars).
-
3 column volumes of 40% methanol in water.
-
3 column volumes of 60% methanol in water.
-
3 column volumes of 80% methanol in water.
-
2 column volumes of 100% methanol (to elute non-polar compounds).
-
-
Fraction Collection: Collect fractions (e.g., 250 mL each) and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Pooling: Pool the fractions that show a high concentration of the target compound (5-O-Methylvisammioside). The target typically elutes in the mid-polarity fractions (e.g., 60-80% methanol).
-
Concentration: Concentrate the pooled, enriched fraction to dryness using a rotary evaporator.
Protocol 3: Purification by Preparative HPLC
This is the final step to achieve high purity. The parameters are illustrative and should be optimized based on the available instrumentation.
-
System: A preparative High-Performance Liquid Chromatography system equipped with a UV detector and fraction collector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 20 mm, 10 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Deionized Water
-
Solvent B: 0.1% Formic Acid in Methanol
-
-
Gradient Elution: A linear gradient from 30% B to 70% B over 40 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: UV detection at 254 nm and 280 nm.
-
Injection: Dissolve the enriched fraction from Protocol 2 in a minimal amount of methanol. Inject an appropriate volume onto the column.
-
Fraction Collection: Collect peaks corresponding to the retention time of 5-O-Methylvisammioside as determined by prior analytical runs.
-
Purity Check: Analyze the collected fractions for purity using analytical HPLC. Pool fractions with >98% purity and remove the solvent under vacuum to obtain the final pure compound.
Experimental Purification Workflow Diagram
Caption: Step-by-step experimental workflow for purification.
Part 4: Structural Elucidation and Characterization
Once a compound is isolated, its chemical structure must be unequivocally confirmed. This is achieved through a combination of modern spectroscopic techniques.[13]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the exact molecular weight of the isolated compound.[13] This allows for the calculation of its molecular formula. Tandem MS (MS/MS) provides fragmentation patterns that serve as a structural fingerprint, revealing information about the aglycone core and the sugar moiety.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. Key signals include those for the aromatic protons, the methoxy group, and the anomeric proton of the glucose unit, whose coupling constant confirms the β-configuration of the glycosidic linkage.
-
¹³C NMR: Shows the signals for all carbon atoms, confirming the carbon skeleton of the pyranocoumarin and the sugar.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure by establishing correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), confirming the precise attachment points of all functional groups, including the location of the sugar on the aglycone.
-
-
Authentication: The ultimate confirmation is achieved by comparing all acquired data (retention time, mass spectrum, NMR spectra) with those of a certified reference standard of 4'-O-β-D-glucosyl-5-O-methylvisamminol.
Conclusion
5-O-Methylvisamminol, primarily isolated as its glycoside from the roots of Saposhnikovia divaricata, is a natural product of significant pharmacological interest. Its successful isolation hinges on a systematic and scientifically-grounded approach. This guide has detailed a robust pathway for this process, emphasizing the use of efficient modern techniques like ultrasonic-assisted extraction coupled with a multi-step chromatographic purification strategy. The provided protocols and the rationale behind them offer a solid foundation for researchers to isolate this and other related chromone glycosides, facilitating further investigation into their therapeutic potential and paving the way for new drug development initiatives.
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